molecular formula C8H7BrO3S B031752 Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate CAS No. 22098-10-8

Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate

Cat. No.: B031752
CAS No.: 22098-10-8
M. Wt: 263.11 g/mol
InChI Key: PMBGHMBDWGNJJE-UHFFFAOYSA-N
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Description

Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 5-position of the thiophene ring and an ethyl ester group attached to the 2-oxoacetate moiety. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate typically involves the bromination of thiophene followed by esterification and subsequent oxidation. One common method includes:

    Bromination: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Esterification: The brominated thiophene is then reacted with ethyl bromoacetate in the presence of a base like potassium carbonate to form the ethyl ester.

    Oxidation: The final step involves the oxidation of the ester to form the 2-oxoacetate moiety using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the 2-oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, alkoxides in the presence of a base like sodium hydride or potassium carbonate.

Major Products:

    Oxidized Derivatives: Various carboxylic acids and ketones.

    Reduced Derivatives: Alcohols.

    Substituted Derivatives: Amines, thioethers, and ethers.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate serves as a valuable building block for synthesizing various pharmaceutical compounds. Its derivatives have shown potential biological activities, including:

  • Antimicrobial Activity : Preliminary studies indicate significant antibacterial and antifungal properties against various strains, suggesting its utility in treating infections .
  • Anti-inflammatory Properties : Research has explored its potential in inhibiting inflammatory pathways, which could lead to new treatments for inflammatory diseases .
  • Anticancer Activity : Some derivatives have demonstrated the ability to inhibit cancer cell proliferation, making it a candidate for further investigation in cancer therapeutics .

Material Science

The compound is also investigated for applications in material science, particularly in developing organic semiconductors and electronic devices due to its unique electronic properties derived from the thiophene structure .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated effectiveness against Staphylococcus aureus and Candida albicans. The compound was tested at various concentrations, revealing a dose-dependent response that supports further development as an antimicrobial agent .

Case Study 2: Anti-inflammatory Mechanisms

Research investigating the anti-inflammatory effects of this compound found that its derivatives inhibited the expression of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications for inflammatory diseases such as arthritis .

Mechanism of Action

The mechanism of action of Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate is primarily based on its ability to undergo various chemical reactions. The bromine atom and the 2-oxoacetate moiety provide reactive sites for nucleophilic and electrophilic attacks, respectively. These reactions can lead to the formation of new compounds with different biological and chemical properties. The molecular targets and pathways involved depend on the specific reactions and the resulting products.

Comparison with Similar Compounds

  • Ethyl 2-(5-bromothiophen-2-yl)-2,2-difluoroacetate
  • Ethyl 2-(5-bromothiophen-2-yl)acetate
  • 2-Thiopheneacetic acid, 5-bromo-, ethyl ester

Comparison: Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate is unique due to the presence of the 2-oxoacetate moiety, which provides additional reactivity compared to similar compounds like Ethyl 2-(5-bromothiophen-2-yl)-2,2-difluoroacetate and Ethyl 2-(5-bromothiophen-2-yl)acetate. This additional functionality allows for a broader range of chemical transformations and applications in various fields.

Biological Activity

Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate, with the molecular formula C₈H₇BrO₃S and CAS number 22098-10-8, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Overview of this compound

This compound belongs to the class of thiophene derivatives, characterized by a five-membered ring containing sulfur. The presence of a bromine atom at the 5-position of the thiophene ring enhances its reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development.

Antimicrobial Properties

Research indicates that this compound demonstrates significant antibacterial and antifungal activities. Preliminary studies have shown effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections. The specific mechanisms by which this compound exerts its antimicrobial effects are still under investigation but may involve disruption of microbial cell membranes or interference with metabolic pathways.

Anti-inflammatory and Anticancer Potential

In addition to its antimicrobial properties, this compound has been explored for its anti-inflammatory and anticancer activities. Its derivatives have shown promise in inhibiting inflammatory pathways and cancer cell proliferation. Research is ongoing to elucidate the precise molecular targets involved in these activities, which may include specific enzymes or signaling pathways associated with inflammation and tumor growth.

The biological activity of this compound is primarily attributed to its structural features, particularly the bromine and oxoacetate moieties. These functional groups provide reactive sites for nucleophilic and electrophilic attacks, facilitating various chemical reactions that can lead to the formation of biologically active derivatives. The exact mechanisms are complex and require further study to fully understand the interactions with biological systems.

Synthesis Methods

This compound can be synthesized through several methods:

  • Bromination : Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of catalysts like iron or aluminum chloride.
  • Esterification : The brominated thiophene is reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate.
  • Oxidation : The final step involves oxidation using agents like potassium permanganate or chromium trioxide to form the 2-oxoacetate moiety.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Ethyl 2-(5-chlorothiophen-2-yl)-2-oxoacetateChlorine instead of BromineDifferent reactivity and biological effects
Ethyl 3-(5-bromothiophen-2-yl)-3-hydroxybutanoateHydroxy group additionPotentially different pharmacological profiles
Mthis compoundMethyl group instead of EthylVariations in solubility and reactivity

The unique brominated thiophene structure contributes to distinct chemical behavior and potential applications in medicinal chemistry.

Properties

IUPAC Name

ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3S/c1-2-12-8(11)7(10)5-3-4-6(9)13-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBGHMBDWGNJJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371316
Record name Ethyl (5-bromothiophen-2-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22098-10-8
Record name Ethyl (5-bromothiophen-2-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-bromothiophene (10 mL, 103.3 mmol, 1.0 eq) in dichloromethane (200 mL) was added ethyl 2-chloro-2-oxoacetate (13.8 mL, 123.9 mmol, 1.2 eq) and aluminum trichloride (16.5 g, 123.9 mmol, 1.2 eq) at 0° C. After stirring for 10 minutes, the reaction mixture was diluted with dichloromethane and poured into ice. The combined organic phase was washed (brine), dried (MgSO4), filtered and concentrated to give a residue, the residue was purified by silica gel column chromatography to yield ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate (7.0 g, 25.8%). LC-MS (m/z): 262.8 [M+H]+. 1H NMR (400 MHz, DMSO-d6): δ 1.33 (t, J=7.2 Hz, 3H), 4.33-4.39 (m, 2H), 7.48 (d, J=3.6 Hz, 1H), 7.94 (d, J=4.4 Hz, 1H).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
13.8 mL
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reactant
Reaction Step One
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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